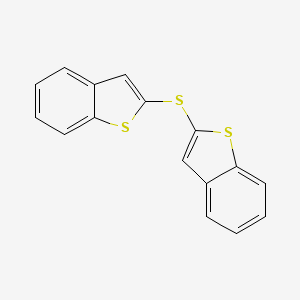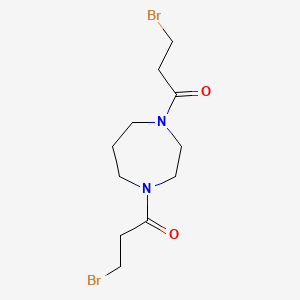
1,1'-(1,4-Diazepane-1,4-diyl)bis(3-bromopropan-1-one)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-(1,4-Diazepane-1,4-diyl)bis(3-bromopropan-1-one): is a chemical compound that belongs to the class of diazepanes Diazepanes are seven-membered heterocyclic compounds containing two nitrogen atoms This particular compound is characterized by the presence of two bromopropanone groups attached to a diazepane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-(1,4-Diazepane-1,4-diyl)bis(3-bromopropan-1-one) typically involves the reaction of 1,4-diazepane with 3-bromopropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions: 1,1’-(1,4-Diazepane-1,4-diyl)bis(3-bromopropan-1-one) can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Oxidation: The compound can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in aqueous or acidic conditions.
Major Products:
Nucleophilic Substitution: Substituted diazepane derivatives.
Reduction: 1,1’-(1,4-Diazepane-1,4-diyl)bis(3-hydroxypropan-1-one).
Oxidation: 1,1’-(1,4-Diazepane-1,4-diyl)bis(3-carboxypropan-1-one).
Aplicaciones Científicas De Investigación
Chemistry: 1,1’-(1,4-Diazepane-1,4-diyl)bis(3-bromopropan-1-one) is used as a building block in organic synthesis. It can be employed in the synthesis of more complex diazepane derivatives and other heterocyclic compounds.
Biology: The compound is studied for its potential biological activities. It can be used in the design of enzyme inhibitors or as a scaffold for the development of bioactive molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate. It may be used in the synthesis of drugs targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure makes it a valuable intermediate in the synthesis of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of 1,1’-(1,4-Diazepane-1,4-diyl)bis(3-bromopropan-1-one) depends on its application. In biological systems, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The bromopropanone groups can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition. The diazepane ring provides structural stability and enhances binding affinity to the target molecules.
Comparación Con Compuestos Similares
- 1,1’-(1,4-Diazepane-1,4-diyl)bis(2-ethyl-1-hexanone)
- 1,1’-(1,4-Diazepane-1,4-diyl)bis(3-phenyl-2-propen-1-one)
- 1,1’-(1,4-Diazepane-1,4-diyl)bis(2-ethyl-1-butanone)
Comparison: 1,1’-(1,4-Diazepane-1,4-diyl)bis(3-bromopropan-1-one) is unique due to the presence of bromopropanone groups, which confer distinct reactivity and potential biological activity In contrast, similar compounds with different substituents (eg, ethyl, phenyl) may exhibit different chemical and biological properties
Propiedades
Número CAS |
50283-97-1 |
|---|---|
Fórmula molecular |
C11H18Br2N2O2 |
Peso molecular |
370.08 g/mol |
Nombre IUPAC |
3-bromo-1-[4-(3-bromopropanoyl)-1,4-diazepan-1-yl]propan-1-one |
InChI |
InChI=1S/C11H18Br2N2O2/c12-4-2-10(16)14-6-1-7-15(9-8-14)11(17)3-5-13/h1-9H2 |
Clave InChI |
PMYOVYVZKBGCAJ-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN(C1)C(=O)CCBr)C(=O)CCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


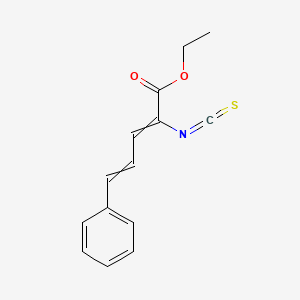
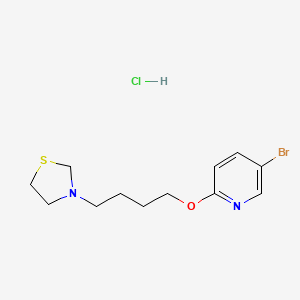

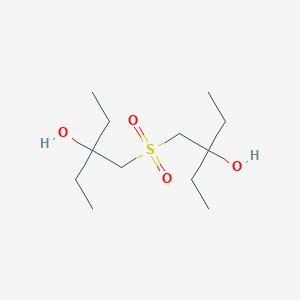
![1H-Pyrrolo[1,2-A][1,3]diazepine](/img/structure/B14655300.png)



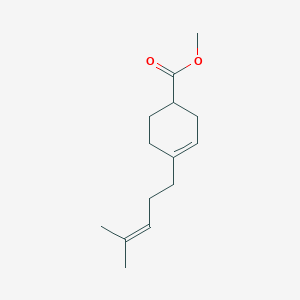
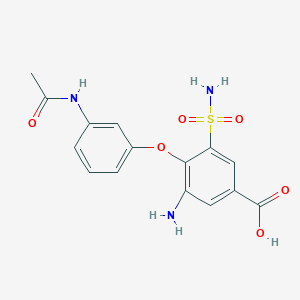
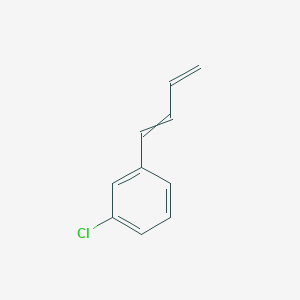
![1,1'-[(3-Methylphenyl)methylene]dipiperidine](/img/structure/B14655334.png)

